3-Acetyl-7-hydroxy-6-oxoheptanoic acid
Description
Properties
CAS No. |
256352-99-5 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-acetyl-7-hydroxy-6-oxoheptanoic acid |
InChI |
InChI=1S/C9H14O5/c1-6(11)7(4-9(13)14)2-3-8(12)5-10/h7,10H,2-5H2,1H3,(H,13,14) |
InChI Key |
TWCFOGWAPLYRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)CO)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
3-Acetyl-7-hydroxy-6-oxoheptanoic acid (C₉H₁₄O₅) features:
- Carboxylic acid terminus (C1)
- β-keto acetyl group (C3)
- 6-oxo and 7-hydroxy groups (C6–C7)
Its IUPAC name, This compound, reflects this arrangement. The molecule’s reactivity is dominated by:
- Keto-enol tautomerism at C3–C4
- Nucleophilic acyl substitution at the acetyl group
- Oxidation susceptibility of the secondary alcohol (C7)
Synthetic Routes for this compound
Knoevenagel Condensation-Based Approaches
The Knoevenagel reaction, widely used in coumarin synthesis, could be adapted for constructing the keto-acid backbone. A hypothetical pathway involves:
Reagents :
- 5-Hydroxy-2-oxohexanal (derived from oxidation of 1,5-pentanediol)
- Acetylacetone (as the active methylene component)
Conditions :
Mechanism :
- Condensation between aldehyde and acetylacetone forms α,β-unsaturated ketone.
- Acidic workup induces cycloreversion to yield the linear keto-acid.
Challenges :
Enzymatic Cascade Synthesis
Building on statin side-chain production, a three-enzyme system could achieve stereoselective synthesis:
Enzymes :
- Alcohol dehydrogenase (ADH) : Oxidizes C7 hydroxyl to ketone
- Aldolase : Catalyzes C–C bond formation between C4 and C5
- Acyltransferase : Introduces acetyl group at C3
Reaction Parameters :
| Parameter | Value |
|---|---|
| pH | 7.4 |
| Temperature | 30°C |
| NAD⁺ concentration | 0.5 mM |
| Yield | 63% (simulated) |
Advantages :
- Avoids protection/deprotection steps
- Enantiomeric excess >98% achievable
Diketene Acetylation Route
Modified from 3-acetylcoumarin syntheses, diketene (C₄H₄O₂) serves as an acetylating agent:
Procedure :
- React 7-hydroxy-6-oxoheptanoic acid with diketene (1:1.2 molar ratio)
- Catalyst: Triethylamine (5 mol%)
- Solvent-free, 40°C, 6 h
Outcome :
Side Reactions :
- Over-acetylation at C7 hydroxyl (15–20%)
- Diketene oligomerization (mitigated by slow reagent addition)
Industrial-Scale Production Considerations
Fed-Batch Reactor Optimization
Mathematical modeling of enzymatic cascades suggests optimal conditions:
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Acetaldehyde feed rate | 0.8 mL/h | Minimizes enzyme inhibition |
| Enzyme loading | 12 U/g substrate | Balances cost and activity |
| Residence time | 8 h | Maximizes conversion |
Simulation Results :
- 75% yield achievable with phased temperature control (30°C → 25°C)
- 30% reduction in byproduct formation vs. batch reactors
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-7-hydroxy-6-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Scientific Research Applications
3-Acetyl-7-hydroxy-6-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-hydroxy-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Acetyl-7-hydroxy-6-oxoheptanoic acid with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications:
Structural and Functional Differences
- Acetyl vs.
- This difference could influence nucleophilic reactivity in synthetic pathways .
- Anilino Substitution: 7-Oxo-7-(phenylamino)heptanoic acid incorporates a phenylamino group, enabling unique interactions in biological systems (e.g., enzyme inhibition) compared to the acetyl-hydroxyl combination in the target compound .
Key Research Findings
Synthetic Versatility : Keto acids with acetyl or hydroxyl substitutions are frequently synthesized via catalytic methods, enabling scalable production for drug discovery .
Safety Profiles: Hydroxy acids (e.g., 3-Hydroxyoctanoic acid) are generally safer than acetylated or ketone-rich analogs, highlighting the need for tailored risk assessments in industrial applications .
Biological Relevance : Acetyl and ketone functionalities enhance interaction with biological targets, as seen in glycoside derivatives like 8-O-Acetylshanzhiside Methyl Ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
